

Application Notes and Protocols: Catalytic Hydrogenation of Diethyl Isonitrosomalonate

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Compound of Interest

Compound Name: *Diethyl Isonitrosomalonate*

Cat. No.: *B1337080*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The catalytic hydrogenation of **diethyl isonitrosomalonate** is a crucial chemical transformation for the synthesis of diethyl aminomalonate, a versatile intermediate in organic and medicinal chemistry.^{[1][2]} Diethyl aminomalonate serves as a key building block for the synthesis of various biologically active molecules, including pyrimidine heterocyclic compounds, α -amino acids, and anticancer drug molecules.^{[1][3][4]} Its hydrochloride salt is often preferred due to its enhanced stability.^{[1][5]} This document provides detailed protocols for the catalytic hydrogenation of **diethyl isonitrosomalonate**, summarizing various reaction conditions and presenting quantitative data for easy comparison.

Applications in Drug Development:

Diethyl aminomalonate and its derivatives are instrumental in the development of novel therapeutic agents.^[6] Key applications include:

- **Synthesis of Pharmaceuticals:** It is a pivotal intermediate in the creation of a wide array of pharmaceutical agents, notably those targeting neurological disorders.^[6]
- **Anticancer Agents:** The resulting compounds are used in the synthesis of kinesin spindle protein inhibitors, which are potential anticancer agents.^[7]

- Antiviral Drugs: It serves as an intermediate for the synthesis of influenza drugs like Favipiravir.[3]
- Biochemical Research: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways, offering insights into cellular functions.[6]

Experimental Protocols

Several catalysts and reaction conditions have been successfully employed for the catalytic hydrogenation of **diethyl isonitrosomalonate**. Below are detailed protocols for some of the most common methods.

Protocol 1: Hydrogenation using Palladium on Charcoal (Pd/C)

This protocol is adapted from a procedure found in Organic Syntheses.[5]

Materials:

- **Diethyl isonitrosomalonate**
- Absolute ethanol
- 10% Palladium on charcoal (Pd/C) catalyst
- Parr Hydrogenator or similar high-pressure hydrogenation apparatus
- Dry ether
- Dry hydrogen chloride (gas)

Procedure:

- In a 500-mL reduction bottle, combine 19.1 g (0.1 mole) of **diethyl isonitrosomalonate**, 100 mL of absolute alcohol, and 3 g of 10% palladium-on-charcoal catalyst.[5]
- Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen gas.[5]

- Pressurize the system to 50–60 lb/in² with hydrogen.[5]
- Shake the reaction mixture until there is no further drop in pressure, which typically takes about 15 minutes.[5]
- Once the reaction is complete, carefully vent the hydrogenator.
- Remove the catalyst by filtration, washing the catalyst with absolute alcohol.[5]
- Concentrate the clear filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[5]
- For conversion to the hydrochloride salt, dilute the crude product with 80 mL of dry ether and filter to remove any solid impurities.[5]
- Cool the filtrate in an ice bath and pass dry hydrogen chloride gas over the solution while stirring.[5]
- Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[5]

Protocol 2: Hydrogenation using Nickel-based Catalysts

This protocol is based on a patented method.[3]

Materials:

- **Diethyl isonitrosomalonate** (referred to as diethyl oximomalonate)
- Absolute ethanol
- AlNiFe or AlNiMo three-way catalyst
- High-pressure hydrogenation vessel
- Nitrogen gas
- Hydrogen gas

- 35% Hydrogen chloride in ethanol
- Acetone

Procedure:

- In a hydrogenation vessel, add 240g of absolute ethanol, 60g of **diethyl isonitrosomalonate**, and 3.0g of the chosen nickel-based catalyst (AlNiFe or AlNiMo).[3]
- Seal the vessel and purge the system with nitrogen.[3]
- Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.[3]
- Maintain the reaction temperature at 40-50°C and stir for 6 hours.[3]
- After the reaction, cool the vessel, depressurize, and filter to remove the catalyst.[3]
- Transfer the filtrate to a four-neck flask, stir, and cool to 0-5°C.[3]
- Slowly add 50g of 35% hydrogen chloride in ethanol over 1 hour, then continue stirring for another hour.[3]
- Remove the ethanol by distillation under reduced pressure.[3]
- To the residue, add 200 mL of acetone, stir for 1 hour, and then cool to 5-10°C to induce crystallization.[3]
- Filter the product, wash the filter cake with acetone, and dry at 60°C to obtain diethyl aminomalonate hydrochloride.[3]

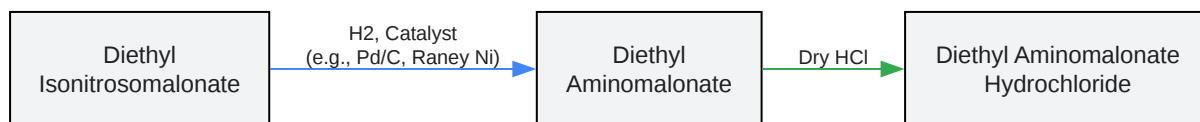
Data Presentation

The following table summarizes the quantitative data from various reported catalytic hydrogenation procedures for **diethyl isonitrosomalonate**.

Parameter	Protocol 1 (Pd/C)[5]	Protocol 2 (AlNiFe)[3]	Protocol 3 (AlNiMo)[3]	Protocol 4 (Pd/C in Ethyl Acetate)[8]
Starting Material	Diethyl isonitrosomalonate	Diethyl isonitrosomalonate	Diethyl isonitrosomalonate	Diethyl hydroxyiminomalonate and acetoxyiminomalonate mixture
Amount of Starting Material	19.1 g (0.1 mole)	60 g	60 g	420.0 g (2.0 mol)
Catalyst	10% Palladium on charcoal	AlNiFe three-way catalyst	AlNiMo three-way catalyst	Palladium on activated charcoal (5 wt% Pd)
Catalyst Loading	3 g	3.0 g	3.0 g	12.5 g
Solvent	Absolute ethanol	Absolute ethanol	Absolute ethanol	Ethyl acetate
Solvent Volume	100 mL	240 g	240 g	400 mL
Hydrogen Pressure	50–60 lb/in ² (~3.4-4.1 bar)	1.0–2.0 MPa (10-20 bar)	1.0–2.0 MPa (10-20 bar)	20 bar
Reaction Temperature	Not specified (ambient)	40–50°C	40–50°C	30–35°C
Reaction Time	~15 minutes	6 hours	6 hours	80 minutes
Product	Diethyl aminomalonate hydrochloride	Diethyl aminomalonate hydrochloride	Diethyl aminomalonate hydrochloride	Diethyl aminomalonate hydrochloride
Yield	78–82%	88%	91%	85.1%
Purity	m.p. 162–163°	99.5%	99.7%	100% (by chlorine content)

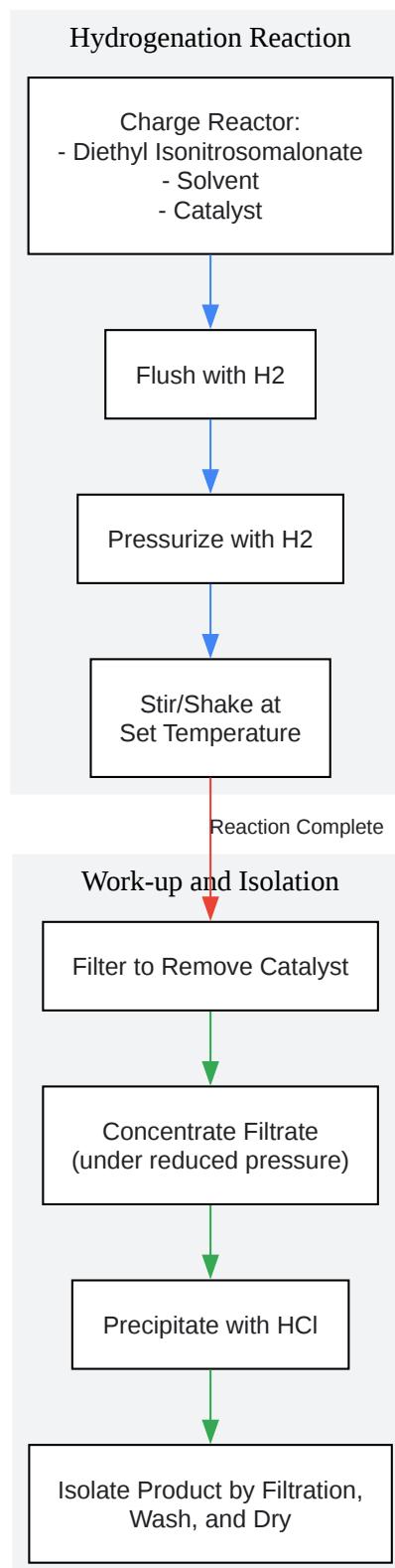
Visualizations

Reaction Pathway:

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Caption: Reaction pathway for the synthesis of diethyl aminomalonate hydrochloride.

Experimental Workflow:



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Caption: General experimental workflow for catalytic hydrogenation.

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